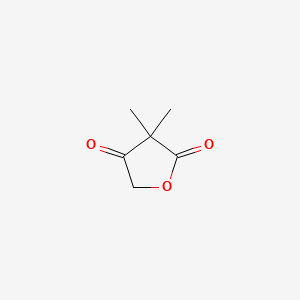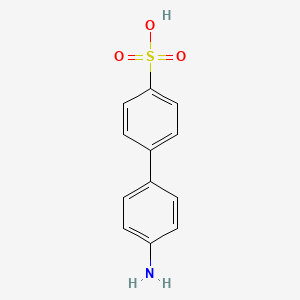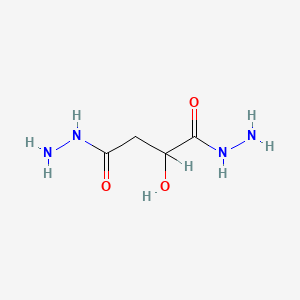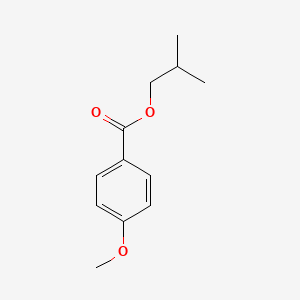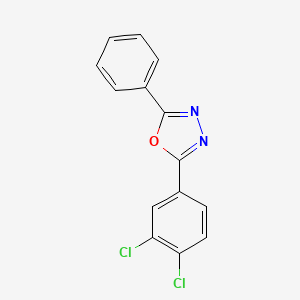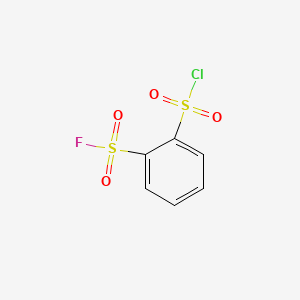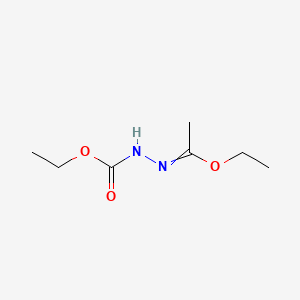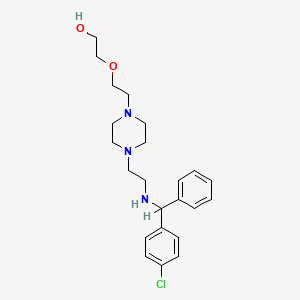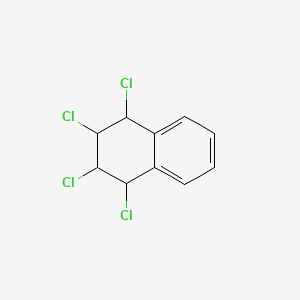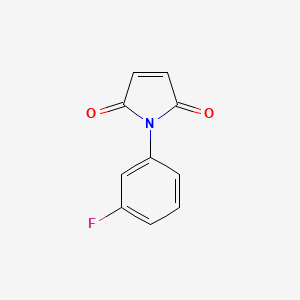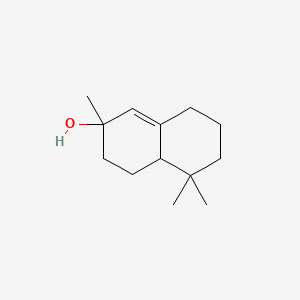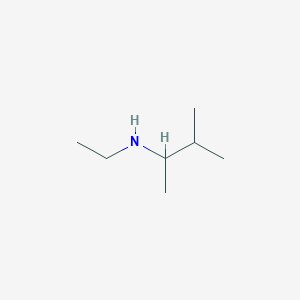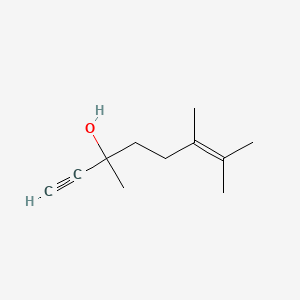![molecular formula C15H26O2 B1618289 Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- CAS No. 7549-41-9](/img/structure/B1618289.png)
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-, also known as bornyl valerate, is an organic compound with the molecular formula C15H26O2. It is an ester derived from valeric acid and borneol. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate typically involves the esterification of borneol with valeric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Valeric AcidH2SO4Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate+Water
Industrial Production Methods
In an industrial setting, the production of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield borneol and valeric acid.
Oxidation: The borneol moiety can be oxidized to camphor using oxidizing agents such as chromic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Chromic acid or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Borneol and valeric acid.
Oxidation: Camphor.
Reduction: Borneol and pentanol.
Scientific Research Applications
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate involves its interaction with biological membranes. The compound’s lipophilic nature allows it to easily penetrate cell membranes, making it an effective carrier for other molecules. Additionally, its potential antimicrobial properties are thought to be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Bornyl acetate: An ester of borneol and acetic acid, used in fragrances and flavorings.
Bornyl butyrate: An ester of borneol and butyric acid, also used in the fragrance industry.
Isobornyl formate: An ester of isoborneol and formic acid, used in perfumes and as a flavoring agent.
Uniqueness
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- is unique due to its specific ester linkage with valeric acid, which imparts distinct olfactory properties. Its stability and ability to penetrate biological membranes make it particularly valuable in both the fragrance industry and potential medical applications .
Properties
CAS No. |
7549-41-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
ILUAVCBOWYHFAI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CCCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
136.00 °C. @ 12.00 mm Hg |
density |
0.957-0.963 |
physical_description |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
Pictograms |
Irritant |
solubility |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


